molecular formula C16H19BrN2O3 B11330195 5-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide

5-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B11330195
M. Wt: 367.24 g/mol
InChI Key: MONJNAHEBQBVIF-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide is a synthetic organic compound belonging to the class of furan derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring and a carboxamide group linked to a piperidine ring through a furan moiety. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide typically involves the following steps:

    Bromination: The starting material, furan, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Amidation: The brominated furan is then reacted with 2-(furan-2-yl)-2-(piperidin-1-yl)ethylamine to form the desired carboxamide. This step is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The furan rings and the piperidine moiety can interact with enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and targets can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide is unique due to its specific combination of a brominated furan ring and a piperidine-linked carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

5-bromo-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]furan-2-carboxamide

InChI

InChI=1S/C16H19BrN2O3/c17-15-7-6-14(22-15)16(20)18-11-12(13-5-4-10-21-13)19-8-2-1-3-9-19/h4-7,10,12H,1-3,8-9,11H2,(H,18,20)

InChI Key

MONJNAHEBQBVIF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC=C(O2)Br)C3=CC=CO3

Origin of Product

United States

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